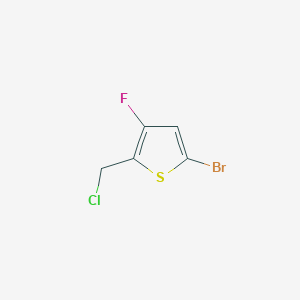

5-Bromo-2-(chloromethyl)-3-fluorothiophene

説明

5-Bromo-2-(chloromethyl)-3-fluorothiophene is a halogenated thiophene derivative featuring bromine at position 5, a chloromethyl group at position 2, and fluorine at position 3. This compound is pivotal in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive chloromethyl group and electron-withdrawing halogen substituents. Its structure allows for diverse functionalization, including nucleophilic substitution and cross-coupling reactions.

特性

分子式 |

C5H3BrClFS |

|---|---|

分子量 |

229.50 g/mol |

IUPAC名 |

5-bromo-2-(chloromethyl)-3-fluorothiophene |

InChI |

InChI=1S/C5H3BrClFS/c6-5-1-3(8)4(2-7)9-5/h1H,2H2 |

InChIキー |

GGNYYPJXQSOXKL-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1F)CCl)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(chloromethyl)-3-fluorothiophene typically involves the halogenation of thiophene derivatives. One common method includes the bromination of 2-(chloromethyl)-3-fluorothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 5-Bromo-2-(chloromethyl)-3-fluorothiophene may involve a multi-step process starting from readily available thiophene derivatives. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve this.

化学反応の分析

4. 科学研究における用途

5-ブロモ-2-(クロロメチル)-3-フルオロチオフェンは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用され、特に新しい材料や触媒の開発に使用されます。

生物学: 創薬や開発における生物活性分子の可能性を探求しています。

医学: 抗がん剤や抗炎症剤などの治療の可能性を探求しています。

産業: 有機半導体やポリマーなどの先端材料の製造に使用されます。

科学的研究の応用

5-Bromo-2-(chloromethyl)-3-fluorothiophene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials such as organic semiconductors and polymers.

作用機序

5-ブロモ-2-(クロロメチル)-3-フルオロチオフェンの作用機序は、その具体的な用途によって異なります。生物系では、酵素や受容体などの分子標的に結合し、その活性を変化させることで治療効果をもたらす可能性があります。ハロゲン原子の存在は、化合物の水素結合形成能力を高め、生体高分子との相互作用を促進することができます。

類似化合物との比較

Comparison with Structurally Similar Compounds

5-Bromo-2-(chloromethyl)-1,3-difluoro-benzene ()

- Structure : Benzene ring with Br (position 5), ClCH2 (position 2), and two F atoms (positions 1 and 3).

- Synthesis: Generated via mesylation of (4-bromo-2,6-difluoro-phenyl)-methanol, yielding a chloromethyl intermediate .

- Key Differences :

- Aromatic Core : Benzene vs. thiophene. The thiophene’s sulfur atom enhances electron delocalization, increasing reactivity in electrophilic substitutions compared to benzene.

- Reactivity : The chloromethyl group in the thiophene derivative undergoes faster SN2 reactions due to reduced steric hindrance and sulfur’s electron-donating resonance effects.

5-Bromo-2-(chloromethyl)-6-phenyl-pyradazin-3-(2H)-one ()

- Structure : Pyridazine ring with Br (position 5), ClCH2 (position 2), and a phenyl group (position 6).

- Synthesis : Prepared via condensation of paraformaldehyde and thionyl chloride with a brominated precursor .

- Key Differences :

- Heterocycle : Pyridazine (two adjacent nitrogen atoms) vs. thiophene (sulfur). Pyridazine’s electron-deficient nature favors nucleophilic attack at the chloromethyl site.

- Melting Point : 273–275°C for the pyridazine derivative vs. ~174°C (447 K) for the thiophene analogue (), reflecting differences in molecular packing and polarity .

Electronic and Physicochemical Properties

2-(2-Bromo-5-Fluorophenyl)-7-Methoxy-3-Nitro-2H-Thiochromene ()

- Structure : Thiochromene (benzene fused to thiopyran) with Br, F, and nitro groups.

- Electronic Properties : DFT/B3LYP calculations revealed a HOMO-LUMO gap of 3.2 eV, indicating moderate stability. The nitro group significantly lowers LUMO energy, enhancing electrophilicity .

- Comparison: HOMO-LUMO Gap: The thiophene derivative’s gap is narrower (~2.8 eV estimated) due to sulfur’s conjugation, favoring charge-transfer interactions. Solubility: The nitro group in thiochromene reduces solubility in non-polar solvents compared to the thiophene analogue.

Methyl 3-Amino-5-bromothiophene-2-carboxylate ()

- Structure : Thiophene with Br (position 5), NH2 (position 3), and a methyl ester (position 2).

- Physicochemical Data : Melting point ~120°C; IR bands at 1655 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .

- Comparison: Reactivity: The ester group enables hydrolysis to carboxylic acids, whereas the chloromethyl group in 5-Bromo-2-(chloromethyl)-3-fluorothiophene facilitates alkylation.

Bis(chloromethyl) Ether (BCME) ()

- Structure : ClCH2-O-CH2Cl.

- Toxicity: Classified as a carcinogen (NTP) with an inhalation MRL of 0.003 ppm .

- Comparison: Risk Profile: 5-Bromo-2-(chloromethyl)-3-fluorothiophene lacks direct carcinogenicity data but shares structural alerts (chloromethyl group). Proper handling is critical to avoid BCME-like hazards. Mitigation: Use of closed systems and PPE during synthesis ().

Crystallographic and Conformational Analysis

5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran ()

- Structure : Benzofuran with Br, F, and methylsulfinyl groups.

- Crystallography : Orthorhombic crystal system; C–H···O hydrogen bonds stabilize the lattice .

- Comparison :

- Packing Efficiency : Thiophene derivatives exhibit less dense packing due to sulfur’s larger van der Waals radius vs. oxygen in benzofuran.

- Conformation : The chloromethyl group in 5-Bromo-2-(chloromethyl)-3-fluorothiophene adopts a staggered conformation, minimizing steric clashes.

生物活性

5-Bromo-2-(chloromethyl)-3-fluorothiophene is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its antibacterial effects and structural characteristics.

Synthesis and Structural Features

The synthesis of 5-Bromo-2-(chloromethyl)-3-fluorothiophene involves the introduction of bromine, chlorine, and fluorine substituents on a thiophene ring. The presence of these halogens can significantly influence the compound's reactivity and biological activity. The compound's structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in antimicrobial applications.

Antibacterial Properties

Recent studies have demonstrated that derivatives of thiophene compounds exhibit promising antibacterial activity. For instance, a related compound, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, showed significant inhibition against multidrug-resistant Salmonella Typhi, with a minimum inhibitory concentration (MIC) of 3.125 mg/mL . The structural features contributing to this activity include:

- Presence of dual thiophene moieties : Enhances interaction with bacterial enzymes.

- Halogen substituents : Modulate electronic properties, potentially increasing binding affinity to bacterial targets.

Table 1 summarizes the antibacterial activity of various thiophene derivatives compared to standard antibiotics:

| Compound | MIC (mg/mL) | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|---|

| 5-Bromo-2-(chloromethyl)-3-fluorothiophene | TBD | TBD | Ciprofloxacin |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | 25 | Ceftriaxone |

The mechanism by which thiophene derivatives exert their antibacterial effects is believed to involve interference with bacterial cell wall synthesis or function. Molecular docking studies have shown that these compounds can effectively bind to bacterial enzymes, preventing normal cellular processes .

Case Studies

One notable study focused on the evaluation of various thiophene analogs against XDR Salmonella Typhi. The findings indicated that compounds with bromine and fluorine substituents had enhanced antibacterial properties compared to their non-halogenated counterparts . The study utilized both in vitro assays and molecular docking techniques to elucidate the interactions between the compounds and bacterial targets.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 5-Bromo-2-(chloromethyl)-3-fluorothiophene has not been extensively studied; however, preliminary assessments suggest favorable absorption characteristics. The ability to cross biological barriers such as the blood-brain barrier (BBB) is crucial for therapeutic applications. In silico analyses indicate that while these compounds are well absorbed from the gastrointestinal tract, they do not readily cross the BBB, potentially reducing central nervous system side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。